Product packaging for 2-Chloroethanimidoyl chloride(Cat. No.:CAS No. 44169-77-9)

2-Chloroethanimidoyl chloride

Cat. No.: B13506595
CAS No.: 44169-77-9
M. Wt: 111.95 g/mol
InChI Key: BIPUCAFEURUXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Chloroimidoyl Chloride Chemistry

Imidoyl chlorides, the parent class of compounds to which 2-chloroethanimidoyl chloride belongs, are organic compounds characterized by the functional group R-C(Cl)=N-R'. wikipedia.org They are structural analogs of acyl chlorides, where the carbonyl oxygen is replaced by a nitrogen-containing group. wikipedia.org This substitution imparts distinct reactivity to the molecule. Imidoyl chlorides are generally known for their high reactivity, particularly towards nucleophiles, and often serve as transient intermediates in a multitude of synthetic procedures. wikipedia.org

The synthesis of imidoyl chlorides is typically achieved through the reaction of the corresponding amides with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). wikipedia.orgrdd.edu.iq An alternative route involves the chlorination of isothiocyanates. rdd.edu.iq For instance, the reaction of anilides with phosphorus pentachloride is a well-established method for preparing N-aryl imidoyl chlorides. rdd.edu.iq

The general reactivity of imidoyl chlorides is summarized in the table below:

NucleophileProduct
WaterAmide
Hydrogen SulfideThioamide
AminesAmidine
AlcoholsImidate
ThiolsThioimidate
CyanideImidoyl cyanide

Table 1: General Reactions of Imidoyl Chlorides. This table illustrates the versatility of imidoyl chlorides in reacting with a range of nucleophiles to form diverse functional groups.

Due to their susceptibility to hydrolysis and self-condensation, especially those with an α-hydrogen, imidoyl chlorides are often prepared and used immediately in subsequent reactions without isolation. wikipedia.org

Significance as a Reactive Intermediate and Synthetic Precursor

The dual electrophilic nature of this compound makes it a particularly interesting reactive intermediate. The imidoyl chloride carbon is highly susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion. fiveable.me Simultaneously, the chlorine atom on the ethyl group can participate in nucleophilic substitution reactions. This dual reactivity opens up pathways for the synthesis of a wide array of complex molecules, especially heterocyclic compounds.

The general mechanism for the reaction of an imidoyl chloride with a nucleophile involves a nucleophilic addition-elimination process. fiveable.me The nucleophile adds to the electrophilic carbon of the C=N double bond, and subsequently, the chloride ion is eliminated. fiveable.me

The significance of this compound as a synthetic precursor lies in its ability to introduce a chloroethyl-substituted imine functionality into a molecule. This can then be further manipulated to construct various ring systems. For example, reactions with dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings. The presence of the chloroethyl group provides a handle for subsequent cyclization reactions.

While specific, detailed research findings on this compound itself are limited in publicly available literature, its synthetic potential can be inferred from the well-established chemistry of related imidoyl chlorides. The general synthetic pathways and reactivity patterns of this class of compounds provide a solid foundation for predicting the behavior and utility of this compound in the hands of a synthetic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl2N B13506595 2-Chloroethanimidoyl chloride CAS No. 44169-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

44169-77-9

Molecular Formula

C2H3Cl2N

Molecular Weight

111.95 g/mol

IUPAC Name

2-chloroethanimidoyl chloride

InChI

InChI=1S/C2H3Cl2N/c3-1-2(4)5/h5H,1H2

InChI Key

BIPUCAFEURUXAT-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloroethanimidoyl Chloride and Its Analogs

Classical Preparative Routes

Traditional methods for synthesizing imidoyl chlorides, including 2-chloroethanimidoyl chloride, have historically relied on chlorination of suitable nitrogen-containing precursors and multi-component reactions.

Chlorination Reactions of Nitrogen-Containing Precursors

The chlorination of various nitrogen-containing organic compounds serves as a fundamental route to imidoyl chlorides. Common starting materials include isothiocyanates, formamides, and isocyanides. For instance, the reaction of phenylisothiocyanate with chlorine in an inert solvent is a known method for producing N-phenylchloromethanimidoyl chloride. mdpi.com Similarly, the chlorination of isocyanides represents another historical approach to this class of compounds. mdpi.com

The formation of N-(2-cyanophenyl)chloromethanimidoyl chloride from 2-isothiocyanatobenzonitrile using sulfuryl chloride or gaseous chlorine exemplifies a specific application of this methodology. mdpi.com The reaction proceeds through intermediate species such as N-(2-cyanophenyl)chloromethanimidothioic chloride and bis[N-(cyanophenyl)chloromethanimidoyl] sulfide. mdpi.com

Another classical precursor is 2-chloroethylamine (B1212225) hydrochloride, which can be prepared by reacting ethanolamine (B43304) hydrochloride with thionyl chloride. google.comgoogle.com This reaction can be effectively carried out using substoichiometric amounts of carboxylic acids as solvents. google.com The resulting 2-chloroethylamine hydrochloride is a key starting material for various synthetic applications. google.comsigmaaldrich.com

The choice of chlorinating agent and reaction conditions is crucial and can influence the yield and purity of the desired imidoyl chloride. Common chlorinating agents include sulfuryl chloride, thionyl chloride, and elemental chlorine.

Multi-component and One-pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. These strategies have been successfully applied to the synthesis of imidoyl chloride derivatives.

A notable example is the three-component one-pot reaction of N-(2-cyanophenyl)formamide with thionyl chloride and sulfuryl chloride to produce N-(2-cyanophenyl)chloromethanimidoyl chloride. mdpi.com This method streamlines the synthesis by avoiding the isolation of intermediates, which can often be unstable. One-pot syntheses are also employed for preparing related heterocyclic structures, such as the synthesis of 2-styrylindoles from ortho-substituted chloroenynes via a sequence of Suzuki arylation, N-cyclization, and N-demethylation. nih.gov Similarly, various α-chlorothio/selenocyanato difunctional ketones have been synthesized from β-keto acids in a one-pot strategy. rsc.org

The development of one-pot procedures for synthesizing substituted imidazoles using benzethonium (B1203444) chloride as a catalyst in an aqueous ethanol (B145695) solvent highlights the versatility of this approach in creating diverse molecular architectures. orientjchem.org

Modern Synthetic Advancements

Recent progress in synthetic chemistry has led to the development of more efficient, selective, and environmentally benign methods for preparing this compound and its analogs. These advancements focus on the use of catalysts and the incorporation of sustainable chemistry principles.

Catalytic Approaches in Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with lower activation energies and higher selectivity. In the context of imidoyl chloride synthesis and their derivatives, various catalytic systems have been explored. For instance, choline (B1196258) chloride-based deep eutectic solvents (DES) can act as both solvents and catalysts in pharmaceutical synthesis, demonstrating the potential for innovative catalytic media. nih.gov

The synthesis of certain heterocyclic compounds, which may involve intermediates structurally related to imidoyl chlorides, has benefited from catalysis. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be efficiently catalyzed by the surfactant benzethonium chloride. orientjchem.org Furthermore, the use of a 2-chlorotrityl chloride resin-supported catalyst has been demonstrated in the asymmetric Mannich reaction to construct C2-quaternary indolin-3-ones, showcasing the application of solid-supported catalysts for creating complex molecular structures. researchgate.net

Utilisation of Sustainable Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and processes that reduce waste.

Chlorine chemistry itself, when managed properly, can be viewed from a sustainability perspective as it often starts from abundant sodium chloride and can lead to the production of valuable chemicals with byproducts like hydrogen chloride that can be utilized. nih.govresearchgate.net The development of protocols using bio-alternative solvents like Cyrene™ for the synthesis of amides from acid chlorides and amines is a prime example of replacing toxic solvents with more sustainable options. rsc.org

Furthermore, the use of catalysts, such as in the one-pot synthesis of imidazoles in aqueous ethanol, aligns with green chemistry principles by enabling reactions in more environmentally friendly solvent systems. orientjchem.org The goal is to develop synthetic methods that are not only efficient but also have a minimal ecological footprint. nih.govresearchgate.net

Synthesis of Key Derivatives and Analogs

The reactivity of the imidoyl chloride functionality makes it a versatile building block for the synthesis of a wide array of derivatives and analogs, particularly heterocyclic compounds.

Chloroacetamide derivatives, for example, are synthesized by reacting chloroacetyl chloride with various amines. researchgate.net These compounds are known to possess significant biological potential. researchgate.net The cycloaddition reaction of imines with chloroacetyl chloride is a key step in the synthesis of cis-2-azetidinones, another class of biologically relevant heterocycles. researchgate.net

The synthesis of 2-chloropyridine (B119429) derivatives, which are important starting materials for agrochemicals, can be achieved through the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com Similarly, various other heterocyclic systems, such as pyrimidine (B1678525) derivatives, can be synthesized and further functionalized, demonstrating the broad applicability of these synthetic strategies. researchgate.net

N-Substituted Chloroethanimidoyl Derivatives

N-substituted 2-chloroethanimidoyl chlorides are typically prepared from the corresponding N-substituted 2-chloroacetamides. The chloroacetylation of primary and secondary amines is a common and efficient method to produce these precursors. A variety of reagents and conditions have been employed for this transformation, highlighting the versatility of this approach.

One prevalent method involves the reaction of a primary or secondary amine with chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrogen chloride byproduct. researchgate.net Solvents for this reaction can range from acetic acid to dichloromethane, depending on the specific substrate and desired reaction conditions. researchgate.net For instance, N-aryl chloroacetamides can be synthesized by reacting substituted anilines with chloroacetyl chloride in glacial acetic acid or in a mixture of benzene (B151609) and triethylamine. researchgate.net

The subsequent conversion of the N-substituted 2-chloroacetamide (B119443) to the corresponding this compound is typically achieved by treatment with a dehydrating chlorinating agent, most commonly phosphorus pentachloride (PCl₅). This reaction replaces the carbonyl oxygen with two chlorine atoms, furnishing the desired imidoyl chloride.

The following table summarizes the synthesis of various N-substituted 2-chloroacetamide precursors, which are essential for the generation of this compound analogs.

Amine PrecursorChloroacetylating AgentSolvent/ConditionsProductReference
Substituted AnilinesChloroacetyl chlorideAcetic acid or Benzene/TriethylamineN-Aryl-2-chloroacetamide researchgate.net
4-AminoacetophenoneChloroacetyl chlorideGlacial acetic acid, Dichloromethane/Potassium carbonate, or Benzene/TriethylamineN-(4-Acetylphenyl)-2-chloroacetamide researchgate.net
Various aliphatic and aromatic aminesChloroacetyl chlorideAqueous solution, room temperature2-chloro-N-alkyl/aryl Acetamide ijpsr.info
Substituted anilines2-ChloroacetylchlorideDichloromethane, TriethylamineN-Aryl-2-chloroacetamide researchgate.net
o-Methoxy anilineChloroacetyl chlorideAqueous solution2-chloro-N-(2-methoxyphenyl)acetamide ijpsr.info
p-Methoxy anilineChloroacetyl chlorideAqueous solution2-chloro-N-(4-methoxyphenyl)acetamide ijpsr.info

Heterocyclic Scaffolds Derived from this compound Precursors

The reactivity of this compound and its N-substituted analogs makes them valuable intermediates for the synthesis of a wide array of heterocyclic compounds. The electrophilic carbon of the imidoyl chloride group and the adjacent chloromethyl group provide two reactive sites for intramolecular and intermolecular cyclization reactions.

1,2,4-Triazoles:

One of the significant applications of N-substituted 2-chloroethanimidoyl chlorides is in the synthesis of 1,2,4-triazole (B32235) derivatives. A common strategy involves the reaction of the imidoyl chloride with a hydrazine (B178648) derivative. For example, the direct condensation of an aroylhydrazine with an appropriately substituted N-phenylbenzimidoyl chloride has been shown to produce 3,4,5-triaryl-1,2,4-triazoles in high yield and purity. nih.gov This method is considered advantageous as it allows for the preparation of triazoles with three different aryl groups. nih.gov

Furthermore, the synthesis of 1,2,4-triazole-3-thiones can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives, which can be accessed from precursors related to this compound. The general synthesis involves the reaction of an acid hydrazide with an isothiocyanate, followed by cyclization. nih.gov

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles:

The synthesis of 1,3,4-oxadiazoles can be accomplished through the cyclization of diacylhydrazine intermediates. While direct routes from this compound are less commonly reported, related precursors such as acyl hydrazides can be cyclized to form the oxadiazole ring. rsc.org For instance, a novel approach describes the coupling of α-bromo nitroalkanes with acyl hydrazides to directly yield 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org Another method involves the reaction of acyl hydrazides with various reagents to induce cyclization. impactfactor.org

Similarly, 1,3,4-thiadiazoles can be synthesized from thiosemicarbazide precursors. The reaction of thiosemicarbazide with an acid chloride, followed by cyclization using a dehydrating agent like sulfuric acid, is a well-established method. researchgate.net A one-pot synthesis of 2-amino-1,3,4-thiadiazoles has been developed using the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE). encyclopedia.pub

The following table provides an overview of heterocyclic scaffolds synthesized from precursors related to this compound.

Heterocyclic ScaffoldStarting MaterialsKey Reaction/ConditionsProductReference
3,4,5-Triaryl-1,2,4-triazolesAroylhydrazine, N-Phenylbenzimidoyl chlorideDirect condensationTriazole with three different aryl groups nih.gov
1,2,4-TriazolethionesAcid hydrazide, IsothiocyanateCyclization of intermediate hydrazinecarbothioamides1,2,4-Triazole-3-thiones nih.gov
2,5-Disubstituted 1,3,4-Oxadiazolesα-Bromo nitroalkanes, Acyl hydrazidesDirect coupling2,5-Disubstituted 1,3,4-oxadiazoles rsc.org
2-Amino-1,3,4-thiadiazolesThiosemicarbazide, Carboxylic acidOne-pot reaction with Polyphosphate Ester (PPE)2-Amino-1,3,4-thiadiazoles encyclopedia.pub
2-Amino-5-substituted-1,3,4-thiadiazolesThiosemicarbazide, Acetyl chlorideCyclization2-Amino-5-substituted-1,3,4-thiadiazoles researchgate.net

Reactivity Profiles and Reaction Mechanisms of 2 Chloroethanimidoyl Chloride

Nucleophilic Substitution Reactions

2-Chloroethanimidoyl chloride possesses two electrophilic carbon centers and two chlorine atoms that can act as leaving groups, making it a versatile substrate for nucleophilic substitution reactions. The reactivity of this compound is largely dictated by the nature of the attacking nucleophile and the reaction conditions.

Amines, acting as nitrogen-based nucleophiles, readily react with this compound. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the imidoyl chloride. libretexts.org This reaction is analogous to the reaction of amines with acyl chlorides, which proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgsavemyexams.com The initial attack by the amine leads to a tetrahedral intermediate, which then eliminates a chloride ion to form a substituted amidine. libretexts.org

The general reaction can be represented as: R-NH₂ + Cl-C(=NH)-CH₂Cl → R-N=C(NH₂)-CH₂Cl + HCl

Primary amines react with this compound to yield N-substituted amidines. crunchchemistry.co.uklibretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. mnstate.edu If an excess of the amine is used, it can also serve as the base. crunchchemistry.co.ukmnstate.edu

Secondary amines can also react in a similar fashion to produce N,N-disubstituted amidines. The reactivity of the amine is influenced by its basicity and steric factors. crunchchemistry.co.uk

NucleophileProduct TypeKey Features
Primary Amine (R-NH₂)N-substituted amidineForms a new C-N bond, with the elimination of HCl. crunchchemistry.co.uklibretexts.org
Secondary Amine (R₂NH)N,N-disubstituted amidineSimilar to primary amines, leading to a more substituted product.

Oxygen-containing nucleophiles, such as alcohols and water, can react with this compound. wizeprep.comlibretexts.orgchemguide.co.uk The reaction with an alcohol (ROH) would be expected to yield an imidate ester. This reaction is analogous to the formation of esters from acyl chlorides and alcohols. chemguide.co.uk The mechanism likely involves the initial attack of the alcohol's oxygen on the imidoyl carbon, followed by the elimination of hydrogen chloride. libretexts.org

R-OH + Cl-C(=NH)-CH₂Cl → R-O-C(=NH)-CH₂Cl + HCl

Sulfur-containing nucleophiles, like thiols (RSH), are generally more nucleophilic than their oxygen counterparts and react readily with electrophilic centers. youtube.commasterorganicchemistry.com The reaction of a thiol with this compound would produce a thioimidate. Thiolates (RS⁻), being even stronger nucleophiles, would react even more readily. masterorganicchemistry.com

R-SH + Cl-C(=NH)-CH₂Cl → R-S-C(=NH)-CH₂Cl + HCl

NucleophileProduct TypeKey Features
Alcohol (R-OH)Imidate esterThe oxygen atom acts as the nucleophile. wizeprep.comlibretexts.org
Thiol (R-SH)ThioimidateSulfur, being a better nucleophile than oxygen, reacts readily. youtube.commasterorganicchemistry.com

The presence of two chlorine atoms in this compound introduces the possibility of regioselectivity in nucleophilic substitution reactions. The two chlorine atoms are attached to carbons with different hybridization states (sp² and sp³), which influences their ability to act as leaving groups.

The chlorine atom on the sp² carbon (the imidoyl chloride) is generally a better leaving group in nucleophilic acyl substitution type reactions due to the stability of the resulting intermediate. pressbooks.pubmasterorganicchemistry.com The carbon atom of the C=N bond is electron-deficient due to the electronegativity of both the nitrogen and the chlorine atom, making it a prime target for nucleophilic attack. libretexts.org

Conversely, the chlorine atom on the sp³ carbon (the ethyl chain) can be displaced via an SN2 mechanism. The relative reactivity of the two positions depends on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles may favor attack at the more electrophilic imidoyl carbon, while softer nucleophiles might prefer the sp³ carbon.

Studies on similar systems have shown that the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the basicity of the leaving group (weaker bases are better leaving groups). pressbooks.pubmdpi.com While both leaving groups in this compound are chloride, their reactivity is differentiated by the carbon to which they are attached.

Position of ChlorineCarbon HybridizationTypical Reaction TypeFactors Favoring Reaction
Imidoyl Carbonsp²Nucleophilic Addition-EliminationStrong, hard nucleophiles; stabilization of the tetrahedral intermediate. libretexts.org
Ethyl Carbonsp³SN2Good nucleophiles; less sterically hindered environment. beilstein-journals.org

Cycloaddition Reactions

The C=N double bond in this compound can participate in cycloaddition reactions, providing a pathway for the synthesis of various heterocyclic compounds.

Imidoyl chlorides can act as dienophiles in Diels-Alder type reactions or participate in other cycloaddition processes like [3+2] cycloadditions. uchicago.edulibretexts.org The reactivity in these pericyclic reactions is governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species.

For instance, in a [3+2] cycloaddition, a 1,3-dipole would react with the C=N bond of the this compound (acting as the "2" component) to form a five-membered ring. uchicago.eduresearchgate.net Ketenes, which can be generated in situ from acid chlorides, are known to undergo [2+2] cycloadditions. libretexts.orgnih.gov

Cycloaddition TypeRole of this compoundResulting Ring System
[4+2] (Diels-Alder)DienophileSix-membered heterocycle
[3+2]DipolarophileFive-membered heterocycle uchicago.eduresearchgate.net
[2+2]2π componentFour-membered heterocycle libretexts.orgnih.gov

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of cyclic and heterocyclic systems. chemmethod.comuobaghdad.edu.iqekb.egnih.gov By choosing appropriate reaction partners, it is possible to construct rings of different sizes and with various heteroatoms.

For example, reaction with a molecule containing two nucleophilic sites, such as ethylenediamine, can lead to the formation of a heterocyclic ring. clockss.org The reaction would likely proceed by initial nucleophilic attack of one amine group, followed by an intramolecular cyclization where the second amine group displaces the remaining chloride, forming a six-membered ring.

Similarly, reactions with bifunctional nucleophiles containing oxygen or sulfur can be used to synthesize oxazolines, thiazolines, and related heterocycles. The versatility of this compound as a building block stems from the two reactive centers that can be sequentially or concertedly involved in ring-forming reactions.

Rearrangement Pathways

While specific studies on the rearrangement pathways of this compound are not extensively documented in publicly available literature, the inherent reactivity of the imidoyl chloride functional group and the presence of a chlorine atom on the N-alkyl group suggest the potential for several rearrangement reactions. These potential pathways are largely extrapolated from studies on analogous N-chloro compounds and other imidoyl chlorides.

One plausible rearrangement is a Current time information in Bangalore, IN.acsgcipr.org-chlorine shift from the nitrogen to the imine carbon, which could be initiated thermally or photochemically. This type of rearrangement is known for other N-haloimines and could lead to the formation of an α-chloro-N-chloroethaneimine isomer. The driving force for such a rearrangement would be the relative thermodynamic stabilities of the starting material and the product.

Another potential rearrangement pathway involves the participation of the 2-chloroethyl group. Intramolecular cyclization could occur, leading to the formation of a three-membered heterocyclic ring, such as an N-chloroaziridine derivative, with the elimination of a chlorine atom. Alternatively, under specific conditions, a more complex rearrangement involving the entire chloroethanimidoyl chloride backbone could lead to the formation of various heterocyclic structures. The likelihood of these pathways is dependent on reaction conditions such as temperature, solvent, and the presence of catalysts.

It is important to note that these proposed rearrangement pathways are theoretical and based on the known reactivity of similar chemical structures. Further experimental investigation is required to determine the actual rearrangement behavior of this compound.

Role as a Chlorinating Reagent

The structure of this compound, featuring two chlorine atoms attached to both carbon and nitrogen, suggests its potential utility as a chlorinating reagent in organic synthesis. The reactivity of these chlorine atoms can be differentiated, with the N-Cl bond typically being more susceptible to heterolytic or homolytic cleavage, making it a potential source of electrophilic or radical chlorine.

Electrophilic Chlorination Studies

Direct experimental studies on the use of this compound as an electrophilic chlorinating agent are not prominent in the available scientific literature. However, based on the general reactivity of N-chloro compounds, it can be postulated to participate in electrophilic chlorination reactions. In such reactions, the chlorine atom on the nitrogen would act as the electrophile.

The general mechanism for electrophilic chlorination by an N-chloro compound involves the polarization of the N-Cl bond, often enhanced by a Lewis acid or protic acid catalyst. This polarization makes the chlorine atom more susceptible to attack by a nucleophilic substrate, such as an activated aromatic ring or an enol ether. The reaction would result in the transfer of a chlorine atom to the nucleophile.

Table 1: Hypothetical Electrophilic Chlorination Reactions Using this compound

SubstrateProductCatalyst (Hypothetical)
Anisolep-ChloroanisoleAlCl₃
Phenolo/p-ChlorophenolNone (activated substrate)
1,3,5-Trimethoxybenzene2-Chloro-1,3,5-trimethoxybenzeneZnCl₂

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected reactivity of N-chloro compounds.

Catalyzed Chlorination Processes

While specific catalyzed chlorination processes involving this compound are not documented, the general principles of catalyzed chlorination suggest potential avenues for its application. Transition metal catalysts, such as those based on copper or palladium, are known to facilitate chlorination reactions with various chlorinating agents.

For instance, a copper(I) or copper(II) catalyst could potentially activate the C-Cl or N-Cl bond of this compound, facilitating the chlorination of a range of substrates under milder conditions than uncatalyzed reactions. The catalytic cycle would likely involve oxidative addition of the chloro compound to the metal center, followed by reductive elimination to deliver the chlorine atom to the substrate.

Table 2: Potential Catalysts for Chlorination with this compound

CatalystSubstrate Type (Potential)
CuClAlkenes, Alkynes
Cu(OAc)₂Aromatic C-H bonds
Pd(OAc)₂Directed C-H chlorination

Note: This table presents potential catalysts based on known catalyzed chlorination reactions with other chlorinating agents.

Advanced Applications in Chemical Research and Materials Science

Contributions to Polymer Science and Material Synthesis

Role as a Monomer Precursor

Computational and Theoretical Investigations of 2 Chloroethanimidoyl Chloride Reactivity

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating reaction barriers, thereby providing a detailed picture of reaction mechanisms at the molecular level. For imidoyl chlorides, these studies can shed light on their reactivity towards nucleophiles and their role in cycloaddition reactions.

A study on the cycloaddition of nitrile ylides to their imidoyl chloride precursors utilized semi-empirical methods (MOPAC PM3) to rationalize the observed regiochemistry. The calculations of frontier molecular orbitals (HOMO and LUMO) of the reactants provided insights into the preferred orientation of the cycloaddition, demonstrating the predictive power of even less computationally intensive quantum methods.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of molecules, including the geometry of transition states. nih.gov By locating the transition state structure on the potential energy surface, which is a first-order saddle point with a single imaginary frequency, chemists can understand the stereoelectronic requirements of a reaction.

For example, in the study of the reaction between dichloroethylene carbonate and triethylamine (B128534), DFT calculations were crucial in elucidating the mechanism of HCl elimination. acs.org The transition states for the initial activation by triethylamine and subsequent steps were located, providing a detailed understanding of the reaction pathway. acs.org Similarly, DFT calculations on the chlorination of amines by hypochlorous acid have been used to determine the energy barriers for N-chlorination and C-hydroxylation, revealing the influence of solvent on the reaction mechanism. researchgate.net

The following table illustrates the type of data that can be obtained from DFT calculations on transition states, using the example of the formation of chloropicrin (B1668804) from dichloromethylamine (B1213824) (DCMA).

Reaction StepCalculated Activation Free Energy (ΔG≠) (kcal/mol)
N-oxidation of DCMA34-37
C-chlorination of Nitromethane< 7
C-chlorination of Chloronitromethane< 7
This data is for the analogous reaction of dichloromethylamine and is provided for illustrative purposes. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a complete energetic profile of a reaction. This profile provides valuable information about the thermodynamics and kinetics of the reaction, such as whether it is endothermic or exothermic and the height of the activation energy barrier.

The table below shows an example of a calculated energetic profile for the cycloaddition of a nitrile imine to an alkene, illustrating the kinetic favorability of one reaction pathway over another.

PathwayActivation Energy (Ea) (kcal/mol)
Path 19.78
Path 216.00
This data is for an analogous cycloaddition reaction and is provided for illustrative purposes. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, providing insights into intermolecular interactions, solvation effects, and conformational dynamics. nih.gov For a reactive species like 2-chloroethanimidoyl chloride, MD simulations could be used to study its interactions with solvent molecules, which can significantly influence its reactivity.

For instance, MD simulations have been used to study the behavior of chlorinated organic compounds, such as chlorophyll (B73375) a in different organic solvents, revealing how the solvent affects the conformation of the molecule. nih.gov In another study, MD simulations were used to investigate the adsorption of organic contaminants on clay surfaces coated with organic molecules, providing a detailed picture of the intermolecular forces at play. princeton.edu

While no specific MD studies on this compound are available, the methodology has been developed and validated for other chlorinated organic compounds. A reactive force field (ReaxFF) has been parameterized for chlorinated organic compounds, enabling the simulation of reaction processes. nih.gov

Structure-Reactivity Relationship Prediction

Predicting the relationship between the structure of a molecule and its reactivity is a major goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) models are a common approach to achieve this. 3D-QSAR studies, for example, can be used to build models that correlate the three-dimensional properties of a series of compounds with their biological activity or chemical reactivity. researchgate.net

For imidoyl chlorides, QSAR studies could potentially be developed to predict their reactivity towards different nucleophiles based on descriptors such as electrostatic potential, molecular orbital energies, and steric parameters. While no specific QSAR studies on this compound have been reported, the general methodology is well-established and could be applied to this class of compounds to guide the design of new synthetic routes or to predict their environmental fate.

Analytical Methodologies for Research on 2 Chloroethanimidoyl Chloride

Spectroscopic Characterization Techniques in Mechanistic Studies

Spectroscopic methods are indispensable for the detailed investigation of reaction mechanisms involving 2-Chloroethanimidoyl chloride, providing insights into the transient intermediates and final products.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the ethanimidoyl proton. The chemical shift of this proton would be influenced by the presence of the two electronegative chlorine atoms. Similarly, the ¹³C NMR spectrum would show distinct signals for the two carbon atoms in the molecule, with their chemical shifts providing information about their electronic environment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. capes.gov.br For this compound, the characteristic vibrations of the C=N (imidoyl) and C-Cl bonds would give rise to distinct absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The C=N stretching vibration typically appears in the region of 1690-1640 cm⁻¹. The exact position would be influenced by the electronic effects of the chlorine atoms. The C-Cl stretching vibrations are expected in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The presence and position of these bands can confirm the formation of the imidoyl chloride moiety.

Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations which may be weak or absent in the IR spectrum. researchgate.net The combination of both techniques provides a more complete vibrational analysis of the molecule. researchgate.net

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Pathways

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.ukdocbrown.info Therefore, for a molecule containing one chlorine atom, two molecular ion peaks will be observed, M⁺ and (M+2)⁺, with a relative intensity ratio of 3:1. chemguide.co.uk For a molecule like this compound, which contains two chlorine atoms, one would expect to see a cluster of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a characteristic intensity ratio of 9:6:1. chemguide.co.uk

The fragmentation pattern provides further structural information. docbrown.infoyoutube.com High-energy electrons in the mass spectrometer can cause the molecule to break apart into smaller, charged fragments. youtube.com The analysis of these fragment ions can help to piece together the structure of the original molecule.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the monitoring of reaction progress and the assessment of product purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is particularly well-suited for the analysis of volatile compounds like this compound and its reaction products. core.ac.ukanalytice.com

In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. nih.gov This allows for the identification and quantification of each component in the mixture. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides a definitive confirmation. core.ac.uk

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterValue
Column TG-5MS fused silica (B1680970) capillary column (30 m, 0.251 mm, 0.1 mm film thickness)
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 280 °C
Oven Program Initial temperature 40°C (hold 3 min), ramp to 280°C at 5°C/min (hold 5 min)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Transfer Line Temp 280 °C

This table presents a hypothetical set of GC-MS parameters that could be used for the analysis of this compound, based on typical methods for similar compounds. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be used to analyze less volatile or thermally sensitive compounds that are not suitable for GC analysis. helixchrom.com While this compound itself might be too volatile for standard HPLC, this technique would be crucial for analyzing its non-volatile derivatives or products from its reactions. sielc.comresearchgate.net

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. helixchrom.com The separation of components is based on their differential interactions with the stationary and mobile phases. helixchrom.comcdc.gov A variety of detectors, such as UV-Vis or mass spectrometry (LC-MS), can be used for detection and identification. sielc.comsielc.com

For instance, if this compound is reacted to form a more complex, non-volatile molecule, HPLC could be used to purify the product and analyze its purity. researchgate.net The choice of column, mobile phase, and detector would depend on the specific properties of the analyte. sielc.com

Table 2: Hypothetical HPLC Parameters for the Analysis of a Derivative of this compound

ParameterValue
Column Newcrom R1, 3.2 x 100 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm

This table outlines a hypothetical HPLC method for analyzing a derivative of this compound, drawing on established methods for similar chlorinated organic compounds. sielc.com

Surface Science Techniques in Heterogeneous Catalysis Studies

The interaction of this compound with catalyst surfaces involves adsorption, potential decomposition, and reaction of its functional groups: the C-Cl bond, the C=N imine group, and the second chlorine atom on the imidoyl carbon. Understanding these interactions at a molecular level is crucial for catalyst design and optimization. Surface science techniques provide the necessary tools for this analysis. cam.ac.ukmsesupplies.comiitm.ac.in

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 3-10 nanometers of a material. tescan-analytics.com In the context of this compound catalysis, XPS would be invaluable for tracking the chemical transformations of the molecule upon adsorption on a catalyst surface. tescan-analytics.comthermofisher.com

Principles and Application: XPS operates by irradiating a sample with X-rays, causing the emission of core-level electrons. tescan-analytics.com The binding energy of these electrons is unique to each element and is sensitive to the local chemical environment, resulting in "chemical shifts." nih.gov By analyzing these shifts, one can deduce the oxidation state and bonding of the atoms. tescan-analytics.com

For this compound, XPS would distinguish between the different chemical environments of carbon, nitrogen, and chlorine.

Carbon (C1s): The C1s spectrum would be expected to show at least two distinct peaks corresponding to the chloromethyl carbon (C-Cl) and the imidoyl carbon (C=N). Adsorption onto a catalyst surface could lead to shifts in these binding energies, and the formation of new carbon species (e.g., carbides, carbonates, or other intermediates) would result in new peaks.

Nitrogen (N1s): The N1s peak would initially correspond to the imine nitrogen. Changes in its binding energy would indicate interaction with the catalyst surface, such as coordination through the nitrogen lone pair. The formation of nitride species on the catalyst would be identifiable by a significant shift to a lower binding energy.

Chlorine (Cl2p): The Cl2p spectrum is crucial for monitoring the dissociation of the C-Cl bonds, a likely initial step in many catalytic reactions. The presence of a peak corresponding to adsorbed atomic chlorine (chloride) on the catalyst surface, in addition to the peak for organic chlorine, would confirm C-Cl bond scission.

Illustrative Research Findings: While direct XPS data for this compound is unavailable, studies on analogous compounds provide expected binding energy ranges. For instance, analysis of imidazolium-based ionic liquids shows that different carbon and nitrogen environments can be clearly resolved. rsc.orgresearchgate.netresearchgate.net Studies on organochlorine compounds demonstrate that XPS can track surface contamination and chemical state changes effectively. thermofisher.comnih.gov

ElementFunctional GroupExpected Binding Energy (eV) RangeInformation Gleaned from Analysis
Carbon (C1s) -CH₂Cl~286.0 - 288.0Integrity of the chloro-alkyl group.
>C=N-~287.0 - 289.0Interaction of the imine group with the surface.
Nitrogen (N1s) >C=N-~399.0 - 401.0Adsorption mechanism, potential formation of surface nitrides.
Chlorine (Cl2p) C-Cl~200.0 - 202.0Dissociation of C-Cl bonds, formation of surface chlorides.

Table 1: Illustrative XPS binding energies for the analysis of this compound on a catalyst surface. Ranges are estimated based on data from analogous organochlorine and nitrogen-containing compounds.

Reflection-Absorption Infrared Spectroscopy (RAIRS)

RAIRS is a technique used to study the vibrational modes of molecules adsorbed on reflective surfaces, such as single-crystal metals. cam.ac.ukucr.edu It provides detailed information about the chemical structure, orientation, and bonding of adsorbates. cam.ac.ukhw.ac.uk

Principles and Application: The technique works by reflecting a beam of infrared radiation off a metal surface at a grazing angle. hw.ac.uk Due to the "surface selection rule," only molecular vibrations with a dynamic dipole moment perpendicular to the surface are strongly observed. hw.ac.ukslideshare.net This allows for the determination of the orientation of adsorbed molecules.

For this compound, RAIRS would be used to:

Identify Adsorbed Species: The vibrational frequencies of the C-Cl, C=N, N-H, and C-H bonds would serve as fingerprints to identify the molecule and its fragments on the surface.

Determine Adsorption Geometry: By observing which vibrational modes are active, one could infer the orientation of the molecule. For example, if the C=N stretching mode is strong, it might suggest the molecule is oriented with the C=N bond perpendicular to the surface.

Monitor Surface Reactions: The appearance of new vibrational bands (e.g., C≡N from dehydrogenation) or the disappearance of existing ones (e.g., C-Cl) would provide real-time monitoring of surface chemical reactions. ucr.edu

Illustrative Research Findings: Studies of CO adsorption on copper surfaces show how RAIRS can detect subtle changes in vibrational frequency with surface coverage and the presence of co-adsorbates like oxygen. nih.gov The C-O stretch frequency shifts depending on its adsorption site and local environment. nih.govresearchgate.net Similarly, the C-Cl stretch of vinyl chloride has been identified around 745 cm⁻¹, providing a reference for what might be expected for this compound. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Information Gleaned from Analysis
N-H Stretch 3100 - 3300Indicates presence of the imine group; changes suggest H-bonding or dissociation.
C-H Stretch 2850 - 3000Confirms presence of the ethyl group; changes can indicate decomposition.
C=N Stretch 1640 - 1690Key indicator of the imine bond integrity and its interaction with the surface.
C-Cl Stretch 650 - 800Disappearance of this band is a strong indicator of C-Cl bond cleavage.

Table 2: Representative infrared frequencies for key functional groups in this compound. These frequencies would be monitored in a RAIRS experiment to understand surface chemistry.

Temperature-Programmed Reaction/Desorption (TPD)

TPD is a powerful technique for investigating the kinetics of desorption and the thermal stability of adsorbed species. iitm.ac.intandfonline.com It provides information on the strength of surface-adsorbate bonds and the identity of reaction products that evolve into the gas phase. msesupplies.comosti.gov

Principles and Application: In a TPD experiment, a surface with adsorbed molecules is heated at a controlled rate in a vacuum. A mass spectrometer monitors the species that desorb from the surface as a function of temperature. tandfonline.com The temperature at which a species desorbs (the desorption peak) is related to its desorption activation energy, which reflects the strength of its bond to the surface. iitm.ac.in

When studying this compound, TPD could reveal:

Adsorption Strength: Weakly bound (physisorbed) molecules would desorb at low temperatures, while strongly bound (chemisorbed) molecules or their fragments would desorb at higher temperatures.

Decomposition Pathways: If the molecule decomposes on the surface, fragments like HCl, N₂, or hydrocarbons might be detected by the mass spectrometer at various temperatures, revealing the decomposition pathway. For example, the simultaneous desorption of N₂ and H₂ at high temperatures could suggest the complete decomposition of the molecule and recombination of atoms on the surface. osti.gov

Surface Reaction Products: TPD can identify the products of surface reactions that are volatile enough to desorb upon heating.

Illustrative Research Findings: TPD studies of hydrazine (B178648) (N₂H₄) on iridium catalysts show multiple desorption peaks for N₂, NH₃, and H₂, indicating different binding states and decomposition pathways. osti.gov Research on organochlorine pesticides has also utilized thermal desorption principles to understand their interaction with various surfaces. acs.org

Desorbing SpeciesPossible OriginTypical Desorption Temperature RangeInferred Surface Process
C₂H₃Cl₂N Molecularly adsorbed this compoundLow Temperature (e.g., 150-250 K)Physisorption or weak chemisorption.
HCl Recombination of H and Cl atoms from dissociationModerate Temperature (e.g., 300-500 K)Dissociation of N-H and C-Cl bonds.
N₂ Recombination of N atomsHigh Temperature (e.g., >600 K)Complete decomposition of the molecule.
Hydrocarbons (CₓHᵧ) Fragmentation and recombination of the ethyl backboneVariableC-C and C-N bond scission.

Table 3: Hypothetical TPD results for this compound on a reactive metal surface. The desorption temperatures and products provide insight into the surface bond strengths and reaction mechanisms.

Q & A

Q. How should researchers address batch-to-batch variability in commercial samples?

  • Methodological Guidance :
  • Supplier Audits : Request certificates of analysis (CoA) detailing purity (≥95%), residual solvents, and trace metals .
  • In-House QC : Implement a quality control pipeline using LC-MS and Karl Fischer titration for moisture content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.